Pyridostigmine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLLAQWKVFTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165786 | |
| Record name | Pyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.04e+00 g/L | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-97-5 | |
| Record name | Pyridostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-154, 153 °C | |
| Record name | Pyridostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Enzymatic Interactions of Pyridostigmine
Pyridostigmine's Reversible Inhibition of Acetylcholinesterase (AChE)
The main action of this compound is to reversibly inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). drugbank.comnih.govhiv.govpatsnap.comdroracle.aioup.comdroracle.ai By blocking AChE, this compound increases the amount of acetylcholine available at the neuromuscular junction and other cholinergic synapses. drugbank.comdroracle.aioup.comdroracle.ai This enhanced availability of acetylcholine facilitates nerve impulse transmission. hiv.govdroracle.aidroracle.ai
The inhibition is achieved through a process called carbamylation, where this compound transfers its carbamate (B1207046) group to a serine residue in the active site of AChE. drugbank.com This forms a temporary, covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, but it is still subject to hydrolysis. drugbank.comualberta.ca This reversibility distinguishes it from irreversible organophosphate inhibitors. droracle.ai The rate at which the enzyme is regenerated is slower than the breakdown of acetylcholine but fast enough to avoid permanent inactivation. drugbank.comualberta.ca
Kinetic Analysis of Acetylcholinesterase Interaction
The interaction between this compound and AChE can be understood through kinetic analysis, which examines the rates of the reaction. The process involves the initial formation of a non-covalent enzyme-inhibitor complex, followed by the carbamylation of the enzyme, and finally, the slow regeneration of the active enzyme. science.gov
| Parameter | Description |
|---|---|
| k_on | Association rate constant for the formation of the initial enzyme-inhibitor complex. |
| k_off | Dissociation rate constant of the initial enzyme-inhibitor complex. |
| K_d | Dissociation constant (k_off/k_on), indicating the affinity of this compound for AChE. |
| k_2 | Carbamylation rate constant, representing the formation of the covalent bond. |
| k_3 | Decarbamylation rate constant, representing the rate of enzyme regeneration. |
| k_i | Overall inhibition rate constant (k_2/K_d), reflecting the overall inhibitory potency. |
Structural Aspects of Enzyme-Inhibitor Binding
The active site of AChE is situated within a deep and narrow gorge lined with aromatic residues. lupinepublishers.com It contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate (B1630785). lupinepublishers.com The positively charged quaternary nitrogen of this compound is thought to interact with the peripheral anionic site of AChE, guiding the inhibitor into the active site. drugbank.com
Once positioned, the carbamate portion of this compound is attacked by the serine residue (Ser203 in human AChE) of the catalytic triad. drugbank.comlupinepublishers.com This results in the formation of a carbamylated enzyme and the release of the leaving group, 3-hydroxy-N-methylpyridinium. drugbank.com The temporary covalent bond formed during this process is central to the reversible inhibition of the enzyme. drugbank.com
Augmentation of Acetylcholine Bioavailability at Synaptic Clefts
By inhibiting AChE, this compound effectively increases the concentration and prolongs the action of acetylcholine at cholinergic synapses. drugbank.comnih.govhiv.govdroracle.aioup.comdroracle.ainih.gov This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors. nih.gov
At the neuromuscular junction, the increased availability of acetylcholine leads to greater activation of nicotinic receptors on the muscle endplate, which can improve muscle strength. drugbank.comdroracle.aioup.comdroracle.ai In the autonomic nervous system, the elevated acetylcholine levels potentiate effects at various organs, including the heart and gastrointestinal tract. nih.gov
Direct Cholinomimetic Effects of this compound on Cholinergic Receptors
While its primary role is as an AChE inhibitor, some evidence suggests that this compound may also have a direct, albeit weaker, cholinomimetic effect. drugbank.comhres.ca This means it can directly bind to and activate both nicotinic and muscarinic acetylcholine receptors. drugbank.comhres.ca
Pharmacological Characterization of Pyridostigmine
Pyridostigmine Pharmacokinetics
The study of this compound's movement within the body reveals a complex interplay of absorption, distribution, metabolism, and excretion.
This compound bromide is characterized by its poor absorption from the gastrointestinal tract. fda.govdrugs.com Oral bioavailability is generally low, estimated to be between 10% and 20%. fda.govdrugs.comdrugbank.com Some studies have reported even lower and more variable bioavailability, with values ranging from 3.3% to 25%. hpra.iepharmaline.co.ilnih.govneurology.org This low absorption rate is a key factor influencing its pharmacokinetic profile. pharmaline.co.il
Table 1: Bioavailability of Oral this compound
| Study Population | Bioavailability (%) | Reference |
|---|---|---|
| General | 10-20 | fda.govdrugs.comdrugbank.com |
| Healthy Volunteers | 7.6 ± 2.4 | nih.gov |
| Myasthenia Gravis Patients | 3.6 | nih.govneurology.org |
| Myasthenia Gravis Patients | May decrease to 3.3 | hpra.iepharmaline.co.il |
| Healthy Volunteers (Fasting) | 17 ± 6 (standard tablet) | fda.gov |
| Healthy Volunteers (Fed) | 12 ± 2 (standard tablet) | fda.gov |
| Healthy Volunteers (Fasting) | 8 ± 3 (sustained-release) | fda.gov |
| Healthy Volunteers (Fed) | 10 ± 4 (sustained-release) | fda.gov |
This compound, being a quaternary ammonium (B1175870) compound, does not readily cross the blood-brain barrier under normal circumstances. fda.govnih.gov Its distribution is primarily in the tissues. fda.gov
The apparent volume of distribution (Vd) for this compound has been determined in various populations. After intravenous administration, the Vd in healthy individuals ranged from 1.03 L/kg to 1.43 L/kg. hpra.iepharmaline.co.ilnih.gov In patients with myasthenia gravis, the Vd was found to be approximately 1.76 L/kg, while in surgical patients, it ranged from 0.53 L/kg to 1.1 L/kg. drugbank.comhpra.iepharmaline.co.il Another study reported a Vd of about 19 ± 12 liters, indicating tissue distribution. fda.gov
Table 2: Volume of Distribution of this compound
| Population | Volume of Distribution (L/kg) | Reference |
|---|---|---|
| Healthy Volunteers | 1.03 - 1.43 | hpra.iepharmaline.co.ilnih.gov |
| Myasthenia Gravis Patients | 1.76 | hpra.iepharmaline.co.il |
| Surgical Patients | 0.53 - 1.1 | drugbank.comhpra.iepharmaline.co.il |
Research indicates that this compound and its detectable plasma metabolites are not significantly bound to plasma proteins. drugbank.comhpra.iepharmaline.co.ilnih.govnih.gov This lack of protein binding is an important characteristic of its distribution profile.
This compound undergoes metabolism through several pathways.
A primary route of this compound metabolism is hydrolysis by cholinesterases present systemically, including in the blood. drugbank.comnih.govhiv.gov This enzymatic process is a key step in its breakdown. The main hydrolysis product is 3-hydroxy-N-methyl-pyridinium (HNM). drugbank.comhpra.iepharmaline.co.ilnih.govnih.gov This metabolite can then be further processed, for instance, through glucuronidation in the liver. drugbank.comnih.govnih.gov In addition to cholinesterase-mediated hydrolysis, this compound is also metabolized by microsomal enzymes in the liver. drugs.comdrugbank.comnih.govhiv.gov
Biotransformation Pathways
Hepatic Metabolism Considerations
This compound undergoes metabolism through hydrolysis by cholinesterases in the blood and by microsomal enzymes in the liver. drugbank.comnih.govfda.govhiv.govhres.cahres.camedscape.com However, the portion of a dose that undergoes transformation in the liver is not substantial, as a large percentage of the absorbed drug is excreted unchanged. nih.gov The primary metabolite identified is 3-hydroxy-N-methylpyridinium, which is formed through hydrolysis and can subsequently be glucuronidated in the liver. drugbank.comnih.govdtic.milualberta.ca
While the liver plays a role in the biotransformation of this compound, the specific enzymes responsible for its hepatic metabolism have not been fully identified. dtic.milualberta.ca Studies have suggested the possibility of other metabolites in urine, including those that are demethylated, oxidized, or conjugated. drugbank.comnih.gov However, further research is needed to validate these additional metabolic pathways. nih.gov Patients with severe myasthenia gravis may exhibit a faster rate of metabolism and excretion of the drug. hres.cahres.ca
Elimination Routes and Clearance Rates
The primary route of elimination for this compound and its metabolites is through the kidneys. drugbank.comnih.govfda.govhiv.govhres.cahres.camedscape.compharmaline.co.ilmedicines.org.uk Following intravenous administration, approximately 75% to 90% of the dose is recovered in the urine as both the unchanged parent drug and its metabolites. drugbank.compharmaline.co.ilmedicines.org.uk The ratio of unchanged this compound to its main metabolite, 3-hydroxy-N-methylpyridinium, in the urine is approximately 4:1. drugbank.comdtic.mil
Total body clearance of this compound has been reported to be in the range of 8.5 to 9.7 mL/min/kg. medscape.com In healthy individuals, plasma clearance is rapid, estimated at 0.65 L/h/kg. pharmaline.co.ilnih.gov For patients with myasthenia gravis, the clearance rate ranges from 0.29 to 1.0 L/h/kg, and in surgical patients, it is between 0.52 and 0.98 L/h/kg. pharmaline.co.ilmedicines.org.uk
Renal Excretion Mechanisms
Renal excretion of this compound occurs through both glomerular filtration and active tubular secretion. hiv.govhres.cahres.cadtic.mil This dual mechanism contributes to its efficient removal from the body. In patients with no kidney function (anephric patients), the systemic clearance of this compound is significantly reduced by about 75%, highlighting the critical role of the kidneys in its elimination. fda.govmedscape.com
Half-Life Determination
The elimination half-life of this compound varies depending on the route of administration and the patient population. After intravenous injection, the half-life is reported to be between 1 and 2 hours. medscape.comdtic.mil More specific measurements in healthy volunteers have shown an intravenous half-life of approximately 1.51 to 1.74 hours. pharmaline.co.ilmedicines.org.uknih.gov In contrast, the half-life following oral administration is longer, around 3 to 4 hours, which may be indicative of a slower absorption rate compared to the elimination rate. hres.camedicines.org.ukpatsnap.com
In different populations, the half-life can vary. For instance, in patients with myasthenia gravis, the intravenous half-life is about 1.05 hours, while in surgical patients, it ranges from 0.38 to 1.86 hours. pharmaline.co.ilmedicines.org.uk
Linearity of Pharmacokinetics
This compound generally exhibits linear pharmacokinetics, meaning there is a direct correlation between the administered dose and the resulting plasma concentration area under the curve (AUC). drugbank.comnih.gov However, some studies suggest that elimination mechanisms might become saturated at higher doses. dtic.mil For example, one case reported that doubling an oral dose from 30 mg to 60 mg resulted in a six-fold increase in the plasma concentration of this compound. dtic.mil
Pharmacokinetic Variability in Diverse Populations and Experimental Models
Significant inter-individual variability in the pharmacokinetics of this compound has been observed. In patients with myasthenia gravis receiving similar daily doses, more than a seven-fold difference in steady-state plasma concentrations has been found. nih.gov
Age can also influence the pharmacokinetics of this compound. In an elderly population (71-85 years), the elimination half-life was found to be similar to that in younger adults (21-51 years); however, the systemic plasma clearance was approximately 30% lower in the elderly group. fda.gov
Animal models have also been utilized to study this compound. In rats, after intravenous administration, about 52% of the dose was eliminated unchanged in the urine within 4 hours. ualberta.ca Toxicity studies in rats have noted lethality at certain doses. researchgate.net
This compound Pharmacodynamics
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). hres.cahres.caualberta.capharmaline.co.il By inhibiting AChE, this compound increases the concentration and prolongs the effect of acetylcholine at cholinergic synapses, particularly at the neuromuscular junction. nih.govhres.cahres.capharmaline.co.ilmedicines.org.uk This enhanced cholinergic action facilitates the transmission of nerve impulses across the neuromuscular junction, leading to improved muscle strength. nih.govhres.cahres.ca
The mechanism involves this compound competing with acetylcholine for binding to AChE. hres.cahres.caualberta.ca The resulting complex between this compound and the enzyme is hydrolyzed at a much slower rate than the acetylcholine-enzyme complex. hres.cahres.ca Due to its chemical structure as a quaternary ammonium compound, this compound does not readily cross the blood-brain barrier at therapeutic doses. hres.cahres.canih.govpharmaline.co.ilmedicines.org.uk
Recent research in animal models suggests that this compound may also have protective effects on the liver under certain conditions, such as high-fat diet-induced injury, by reducing mitochondrial damage and oxidative stress through its interaction with α7 and M3 acetylcholine receptors. nih.gov
Temporal and Concentration-Dependent Cholinesterase Inhibition
The inhibitory effect of this compound on cholinesterase is both time- and concentration-dependent. In vitro studies have shown that the time to reach maximal inhibition of cholinesterase is longer at lower concentrations of this compound. d-nb.info For instance, maximal in vitro inhibition with this compound was observed at 180 minutes, compared to 60 minutes for other cholinesterase inhibitors like eserine and tacrine. d-nb.info Once established, the inhibition by this compound remains relatively constant for about 10 hours at 25°C. d-nb.info
The blood cholinesterase inhibition by this compound in vivo reaches its peak approximately 2 hours after administration. oup.com Following this peak, cholinesterase activity begins to slowly recover, though a significant level of inhibition (around 30%) can still be present after 8 hours. oup.com Studies in healthy volunteers receiving a single 30 mg oral dose of this compound bromide showed a maximal inhibition of red blood cell acetylcholinesterase (RBC-AChE) of about 27% after 2.5 hours, with activity returning to near normal levels within 24 hours. dtic.milresearchgate.net
The concentration of this compound directly influences the degree of cholinesterase inhibition. In vitro concentration-response experiments have determined an IC50 value (the concentration required to inhibit 50% of enzyme activity) of 300 nmol/l for this compound on human erythrocyte acetylcholinesterase. d-nb.info Another study in cynomolgus macaques reported a dose for 50% acetylcholinesterase inhibition (ID50) of 30.9 ug/kg. science.govnih.gov
| Parameter | Finding | Source |
|---|---|---|
| Time to Maximal In Vitro Inhibition | 180 minutes | d-nb.info |
| Duration of In Vitro Inhibition | Remains constant for ~10 hours at 25°C | d-nb.info |
| Time to Peak In Vivo Inhibition | ~2 hours | oup.com |
| In Vivo Inhibition at 8 hours | ~30% inhibition persists | oup.com |
| Maximal RBC-AChE Inhibition (30mg oral dose) | ~27% after 2.5 hours | dtic.milresearchgate.net |
| IC50 (Human Erythrocyte AChE) | 300 nmol/l | d-nb.info |
| ID50 (Cynomolgus Macaques) | 30.9 ug/kg | science.govnih.gov |
Effects on Neuromuscular Transmission Efficiency
This compound enhances neuromuscular transmission by increasing the availability of acetylcholine at the neuromuscular junction. droracle.aipediatriconcall.com This action helps to overcome the effects of conditions like myasthenia gravis, where acetylcholine receptors are blocked or destroyed. droracle.ai The increased acetylcholine levels facilitate the transmission of nerve impulses across the neuromuscular junction, leading to improved muscle strength and function. droracle.aihiv.gov
Research has shown that this compound can reverse the effects of non-depolarizing neuromuscular blocking agents. drugbank.comcambridge.org The accumulated acetylcholine competes with these blocking agents for nicotinic acetylcholine receptors, thereby restoring neuromuscular transmission. cambridge.org
However, the effects of long-term this compound administration on the neuromuscular junction are complex. Studies in rats have indicated that prolonged treatment with this compound can lead to a reduction in the amplitude of miniature end-plate potentials (MEPPs). nih.gov Specifically, pretreatment with this compound reduced MEPP amplitude to 54% of normal. nih.gov This reduction may be due to a decrease in the number of acetylcholine receptor sites resulting from disorganization of the postsynaptic muscle membrane. nih.gov High doses of this compound have been shown to down-regulate acetylcholine receptors. droracle.ai Interestingly, while the number of quanta released by a nerve impulse at a low stimulus rate was not altered by this compound, the rate of acetylcholine quanta release at high stimulus rates was reduced. nih.gov These findings suggest that while this compound is effective in the short-term, long-term use may lead to adaptive changes at the neuromuscular junction. droracle.ainih.gov
Influence on Autonomic Nervous System Activity
This compound's inhibition of acetylcholinesterase also affects the autonomic nervous system, where acetylcholine is a key neurotransmitter in both the parasympathetic and sympathetic ganglia. britannica.comahajournals.org By increasing acetylcholine levels, this compound can enhance parasympathetic activity and modulate sympathetic outflow. drugs.comrthm.com
This compound has been shown to influence cardiovascular function, primarily through its effects on the autonomic nervous system. physiology.org Studies in both animals and humans have demonstrated that this compound can increase heart rate variability (HRV) and baroreflex sensitivity (BRS). nih.govnih.govresearchgate.net
In a study on rats, treatment with this compound increased both HRV and BRS without altering basal hemodynamic parameters. nih.gov Specifically, it enhanced both reflex bradycardia and tachycardia. nih.gov Another study in rats that had experienced a myocardial infarction found that this compound treatment improved BRS and reduced the low frequency/high frequency ratio of HRV, suggesting a shift towards increased vagal tone and reduced sympathetic tone. nih.gov
Research in mice combining this compound with mild stress showed a significant increase in pulse interval standard deviation and an enhancement of low-frequency power in pulse interval variability. physiology.org This same study also reported an increase in baroreflex sensitivity in the this compound/stress group. physiology.org In humans with coronary artery disease, this compound has been found to improve autonomic and hemodynamic responses to exercise. scielo.br Furthermore, in patients with heart failure, this compound increased heart rate variability. scielo.br
| Parameter | Effect | Study Population | Source |
|---|---|---|---|
| Heart Rate Variability (HRV) | Increased | Rats, Humans with Heart Failure | nih.govscielo.br |
| Baroreflex Sensitivity (BRS) | Increased | Rats, Mice | physiology.orgnih.govnih.gov |
| Pulse Interval Standard Deviation | Increased (with stress) | Mice | physiology.org |
| Low Frequency/High Frequency HRV Ratio | Reduced | Infarcted Rats | nih.gov |
| Reflex Bradycardia | Enhanced | Rats | nih.gov |
| Reflex Tachycardia | Enhanced | Rats | nih.gov |
This compound enhances gastrointestinal (GI) motility by increasing the availability of acetylcholine in the enteric nervous system. nih.gov Acetylcholine is a primary excitatory neurotransmitter in the GI tract, and by preventing its degradation, this compound increases its concentration in the synaptic cleft, leading to increased smooth muscle contractions and digestive secretions. nih.govresearchgate.net
Clinical observations and studies have shown that this compound can increase gastrointestinal and uterine motility, which can manifest as abdominal colic and pain. cuh.nhs.uk It has been used to treat conditions characterized by decreased GI motility, such as refractory chronic constipation and intestinal pseudo-obstruction. nih.govcaspjim.com Studies have shown that this compound can decrease abdominal distention, increase bowel movement frequency, and improve enteral feeding tolerance in children with GI motility disorders. researchgate.net In adults with chronic constipation, this compound has been shown to improve symptoms. caspjim.commdpi.com
The cholinergic effects of this compound extend to the eyes and various glands. By increasing acetylcholine at muscarinic receptors, this compound can cause miosis (constriction of the pupil). pediatriconcall.comdtic.mil This is a classic muscarinic effect resulting from the stimulation of the sphincter pupillae muscle in the iris.
Neuropharmacological Effects of Pyridostigmine
Blood-Brain Barrier Permeability and Pyridostigmine
This compound is a carbamate (B1207046) acetylcholinesterase (AChE) inhibitor characterized by a quaternary ammonium (B1175870) group. nih.gov This positively charged group is generally believed to restrict its passage across the blood-brain barrier (BBB), a selective membrane that separates the circulating blood from the brain's extracellular fluid. nih.govnih.gov Consequently, the effects of this compound are typically confined to the peripheral nervous system. nih.gov However, emerging research suggests that under specific conditions, such as stress, this compound may indeed cross the BBB and exert effects on the central nervous system (CNS). nih.govhealth.mil
Factors Influencing Central Nervous System Penetration
Animal studies have demonstrated that stress can lead to a disruption of the blood-brain barrier. nih.govhealth.mil For instance, subjecting mice to a forced swim protocol, a method used to simulate stress, resulted in increased BBB permeability. nih.gov This heightened permeability significantly lowered the dose of this compound required to inhibit brain acetylcholinesterase (AChE) activity by 50%. nih.gov In unstressed mice, this level of inhibition required a much higher dose. health.mil Specifically, the dose needed for 50% inhibition of brain AChE was reduced by more than a hundredfold in the presence of stress. health.mil
It is important to note that some studies have not replicated these findings. nih.govcapes.gov.br Research in rats using various stress protocols, such as restraint and forced swim, did not show a stress-potentiated central effect of this compound. capes.gov.br In fact, one study found that stress significantly reduced the entry of this compound into the rat brain. capes.gov.br Similarly, other studies in mice failed to detect any inhibition of brain ChE by this compound following different types of stress. nih.govresearchgate.net These conflicting findings highlight the complexity of the interaction between stress, the BBB, and this compound, suggesting that factors like species, type and intensity of stress, and dosage may play a role. nih.govcapes.gov.br
The combination of stress with other chemical exposures has also been investigated. One study found that exposure to a combination of stress and low doses of this compound bromide, DEET, and permethrin (B1679614) in rats led to BBB disruption and neuronal cell death in several brain regions, including the cingulate cortex and dentate gyrus. capes.gov.br However, animals exposed to either stress or the chemicals alone did not show these changes. capes.gov.br
The potential for this compound to exert central effects appears to be dose-dependent, particularly in the context of a compromised BBB. In a study on stressed mice, peripherally administered this compound led to an increase in the brain levels of c-fos oncogene and AChE mRNAs. nih.gov Furthermore, in vitro exposure of brain slices to this compound increased both electrical excitability and c-fos mRNA levels, indicating a direct effect on central neurons. nih.gov
Research has also explored the central effects of this compound in combination with other agents. For example, co-exposure to this compound bromide and the nerve agent sarin (B92409) in rats resulted in significant increases in muscarinic acetylcholine (B1216132) receptor (m2 mAChR) ligand binding in the cortex and brainstem at higher doses of sarin. oup.com Another study in a rat model evaluated the consequences of associating repeated stress with this compound treatment and found that while stress or this compound alone had no effect on learning abilities, their combination led to learning dysfunctions. researchgate.net Interestingly, these same rats showed an increase in the hippocampal expression of genes involved in learning. researchgate.net
Central Cholinergic System Modulation
When this compound does penetrate the CNS, it can modulate the central cholinergic system. nih.govhealth.mil By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine (ACh), a key neurotransmitter in the brain. nih.gov This can lead to a variety of downstream effects on neuronal function.
Hippocampal Gene Expression Modulation
Studies have shown that this compound can alter gene expression in the hippocampus, a brain region crucial for learning and memory. researchgate.netresearchgate.net In stressed rats that received this compound, there was an observed increase in the expression of genes in the hippocampus that are implicated in learning development. researchgate.net Another study using a mouse model of Gulf War Illness, which involved exposure to this compound bromide, permethrin, DEET, and stress, found astrogliosis (an increase in the number of astrocytes due to neuron damage) in the hippocampal CA1 region. researchgate.net
A study investigating the effects of this compound bromide in rats found that it significantly altered the expression of Brain-Derived Neurotrophic Factor (BDNF) and c-Fos in the amygdala, a brain region associated with emotional processing. msstate.edu BDNF expression was initially decreased but then significantly increased after 21 days of treatment. msstate.edu The expression of c-fos was also elevated at various time points. msstate.edu These findings suggest that even without directly crossing the BBB, this compound can indirectly influence gene expression in the brain, possibly through signals transmitted via the vagus nerve from the gut. msstate.edu
Neuronal Excitability Alterations
Research using whole-cell intracellular recordings in hippocampal neurons has demonstrated that this compound can increase neuronal excitability. nih.gov It was found to decrease repetitive firing adaptation and increase the occurrence of excitatory postsynaptic potentials. nih.gov In voltage-clamp recordings, both this compound and acetylcholine increased the frequency of excitatory postsynaptic currents, an effect that was reversible with the muscarinic receptor antagonist, atropine (B194438). nih.gov This suggests that this compound enhances excitatory transmission through a muscarinic-dependent mechanism by increasing acetylcholine levels. nih.gov
Further evidence for this compound's influence on neuronal excitability comes from a study where in vitro exposure of brain slices to this compound increased electrical excitability. nih.gov This direct effect on central neurons may explain some of the central side effects attributed to the drug under conditions where the BBB is compromised. nih.gov
Hypothalamic Effects and Stress Response
This compound, a peripherally acting acetylcholinesterase inhibitor, exerts notable effects on the hypothalamus and the intricate systems governing the body's stress response. The hypothalamus, a critical hub for neuroendocrine regulation, is a key site of these actions. Research indicates that this compound can influence the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.
In studies involving healthy individuals and patients with primary degenerative dementia, the administration of this compound led to an increase in both adrenocorticotropic hormone (ACTH) and cortisol levels. karger.comnih.gov This suggests a stimulatory effect on the HPA axis mediated by enhanced cholinergic neurotransmission. However, the potentiation of the ACTH response to corticotropin-releasing hormone (CRH) by this compound was more significant in healthy controls than in patients with dementia, who exhibited an underlying hyperactivity of the HPA axis. karger.comnih.gov In contrast, other research in healthy male subjects found that while this compound clearly stimulated growth hormone (GH) release, it did not alter basal adrenocorticotrophin or cortisol levels, suggesting that previously reported effects on cortisol might be stress-related. nih.gov
Animal studies provide further insight into the compound's hypothalamic mechanisms. In hypertensive rats, this compound was found to attenuate high blood pressure by inhibiting the renin-angiotensin system (RAS) within the hypothalamic paraventricular nucleus (PVN). nih.gov This action was associated with a reduction in pro-inflammatory cytokines and oxidative stress markers and an increase in anti-inflammatory cytokines in the PVN, ultimately restoring a more balanced autonomic nervous system activity. nih.gov Furthermore, research in mice has shown that acute exposure to this compound can inhibit acetylcholinesterase (AChE) activity specifically in the hypothalamus without affecting cortical AChE activity, suggesting a regional effect within the brain. researchgate.net Subacute treatment, conversely, led to an increase in both hypothalamic AChE activity and protein levels. researchgate.net
Neurobehavioral Correlates of this compound Action
The influence of this compound on behavior, particularly cognition and the response to stress, is a complex area of research with varied findings across different study populations and conditions.
Cognitive Function and Learning Dysfunctions
The impact of this compound on cognitive function is not straightforward, with studies reporting conflicting results. In patients with myasthenia gravis (MG), a neuromuscular disorder, some research has identified deficits in domains such as verbal relations, comprehension, visual reasoning, and memory. oaepublish.com Interestingly, one study of 52 MG patients found that this compound use was inversely associated with the presence of mild cognitive impairment (MCI), suggesting a potential protective effect. nih.gov In this study, the most frequently impaired cognitive domains were visuoconstructive/visuospatial skills, memory, and attention. nih.gov
Conversely, a study in elderly patients with senile dementia of the Alzheimer type (SDAT) found no significant improvement in cognitive function or memory following this compound administration compared to a placebo. nih.gov
Research involving Gulf War veterans has also yielded mixed findings. Some studies indicate that veterans who reported taking this compound bromide (PB) performed worse on tests of executive system functioning compared to those who did not. researchgate.netva.gov However, other analyses did not find self-reported PB exposure to be predictive of neuropsychological symptoms. va.gov Animal models investigating the combined effects of this compound and stress have shown that while neither stress nor this compound alone impacted learning abilities, their association led to learning dysfunctions in rats. researchgate.net Specifically, the combination of repeated stress and this compound treatment was found to induce long-term learning dysfunction. nih.gov
Table 1: Effects of this compound on Cognitive Function in Different Populations
| Study Population | Key Findings | Reference(s) |
| Myasthenia Gravis (MG) Patients | Use was inversely associated with Mild Cognitive Impairment (MCI). | nih.gov |
| Myasthenia Gravis (MG) Patients | Patients may experience deficits in verbal relations, comprehension, visual reasoning, and memory. | oaepublish.com |
| Senile Dementia of the Alzheimer Type (SDAT) Patients | No significant improvement in cognitive function or memory compared to placebo. | nih.gov |
| Gulf War Veterans | Reported use associated with poorer performance on executive function tasks. | researchgate.netva.gov |
| Animal Models (Rats) | Combination with stress led to long-term learning dysfunctions. | researchgate.netnih.gov |
Stress Response Modification
A crucial aspect of this compound's neuropharmacology is its interaction with stress. The prevailing hypothesis is that stress can modify the effects of this compound, potentially by altering the permeability of the blood-brain barrier (BBB). nih.gov Animal studies have demonstrated that subjecting mice to a forced swim stress protocol dramatically increased BBB permeability, allowing this compound to enter the brain and inhibit AChE activity at a much lower dose than typically required. nih.gov Under these stressful conditions, this compound also increased the expression of c-fos, an immediate early gene, and AChE mRNA in the brain. nih.gov
However, the interaction between stress and this compound is not consistently observed across all studies. Research using restraint stress in rats found it had little effect on the overt signs of cholinergic toxicity from high doses of this compound or on AChE inhibition in the brain. oup.com Similarly, a study investigating chronic stress in rats via footshock found that this compound did not exacerbate the effects of stress on performance. capes.gov.br These data did not support the hypothesis that stress enables this compound to cross the BBB. capes.gov.br
Further research in animal models suggests that the combination of this compound and stress can lead to specific behavioral and neurochemical changes. In rats, combining repeated stress with this compound treatment amplified behavioral disorders like impulsiveness and aggressiveness. nih.gov In a rodent model of Gulf War Illness, a history of this compound treatment or stress exposure led to attenuated acetylcholine release in the hippocampus and prefrontal cortex in response to subsequent challenges with an immune stimulator or acute stress. nih.gov This was accompanied by impairments in fear learning. nih.gov These findings suggest that this compound can modify the stress response, potentially leading to long-term neurobehavioral changes, particularly when administered under stressful conditions. researchgate.netnih.gov
Table 2: Research Findings on this compound and Stress Interaction
| Study Model | Stressor | Key Findings on Interaction | Reference(s) |
| Mice | Forced Swim | Stress increased blood-brain barrier permeability, enhancing this compound's entry into the brain and central AChE inhibition. | nih.gov |
| Rats | Restraint Stress | Stress had little effect on this compound toxicity or brain AChE inhibition. | oup.com |
| Rats | Chronic Footshock | This compound did not worsen stress effects on performance; did not support that stress enhances BBB crossing. | capes.gov.br |
| Rats | Pole-Climbing Avoidance | Combination amplified impulsiveness, aggressiveness, and induced long-term learning dysfunction. | nih.gov |
| Rats | Immobilization Stress | Prior this compound or stress exposure attenuated acetylcholine release in the hippocampus and prefrontal cortex in response to new stressors. | nih.gov |
Investigational Therapeutic Applications and Clinical Research
Myasthenia Gravis: Efficacy and Response Heterogeneity
Pyridostigmine, an acetylcholinesterase inhibitor, is a foundational symptomatic treatment for myasthenia gravis (MG). nih.gov It has been utilized for over five decades and is often recommended as a first-line therapy, particularly for milder, non-progressive forms of the disease. nih.gov For individuals with more severe MG, it serves as an adjunctive treatment to immunotherapy. nih.gov The primary mechanism of this compound involves inhibiting the breakdown of acetylcholine (B1216132) at the neuromuscular junction, thereby improving muscle strength. hiv.govnih.gov
Clinical experience and various studies have demonstrated its general effectiveness in managing symptoms. For instance, in a study involving 410 MG patients, 61% reported using this compound, with a median effectiveness score of 60 out of 100. withpower.com However, response to the treatment can be varied among patients. A study on preadolescent patients with purely ocular myasthenia gravis showed that initial treatment with this compound bromide effectively stabilized ocular motor deficits in all participants, with some even achieving complete resolution after discontinuing the medication. withpower.com
Ongoing research continues to explore ways to optimize this compound therapy. One Phase II clinical trial is investigating whether combining this compound with ondansetron (B39145) can mitigate gastrointestinal side effects, potentially allowing for higher, more effective doses. withpower.comclinicaltrials.gov Another Phase III trial is evaluating the effects of this compound and amifampridine in patients with myasthenia gravis. careboxhealth.com
Interactive Table: Clinical Trials of this compound in Myasthenia Gravis
| Trial ID | Title | Phase | Status | Interventions |
|---|---|---|---|---|
| NCT05919407 | Improving symptomatic treatment with this compound and amifampridine: a randomized double-blinded, placebo controlled crossover trial in patients with myasthenia gravis (IMPACT-MG) careboxhealth.com | Phase 3 | Enrolling | This compound bromide, Amifampridine phosphate |
| Not Available | A Study of this compound With Ondansetron in Subjects With Anti-AchR Positive Myasthenia Gravis clinicaltrials.gov | Phase 2 | Not specified | This compound, Ondansetron |
| Not Available | Effect of this compound (Mestinon®) on muscle strength in Myasthenia Gravis clinicaltrialsregister.eu | Not specified | Ongoing | This compound |
Prophylaxis Against Organophosphate Nerve Agents
This compound bromide has been approved by the U.S. Food and Drug Administration (FDA) for use by military personnel as a pretreatment to increase survival following exposure to the nerve agent Soman. hiv.govfda.gov Its role is not as an antidote, but as a prophylactic measure that enhances the efficacy of post-exposure treatments like atropine (B194438) and pralidoxime (B1201516) chloride. nih.gov The compound acts by reversibly binding to the enzyme acetylcholinesterase (AChE). nih.govtandfonline.com This "preinhibition" protects a fraction of the enzyme from being irreversibly bound and inactivated by the nerve agent. nih.gov
During the Gulf War, this compound bromide was used by U.S. and British soldiers as a protective measure against potential nerve agent attacks. tandfonline.comva.govva.gov The FDA approved its use for this purpose based on animal studies, as human efficacy testing would be unethical. fda.gov Research using an ex vivo rat lung slice model investigated the impact of this compound pretreatment on VX-induced bronchoconstriction, finding that post-exposure treatment with atropine was crucial for airway relaxation. tandfonline.com
Research in HIV Infection and Immune Reconstitution
This compound is being investigated as an immune modulator for individuals with HIV infection. hiv.gov It is hypothesized to work by stimulating the cholinergic anti-inflammatory pathway, a neural reflex that helps regulate the immune system and suppress inflammation through the release of acetylcholine. hiv.govnih.gov This can lead to a modification in the production of cytokines. hiv.gov
A proof-of-concept, open-label trial (NCT00518154) was conducted in Mexico to evaluate if adding this compound to antiretroviral therapy (ART) could increase CD4 counts in patients with low counts despite viral suppression. hiv.govnih.govresearchgate.netnih.gov The results, published in 2017, showed that this compound led to a significant and lasting increase in circulating CD4 cells in these immunological non-responders. hiv.govhiv.govnih.govresearchgate.netnih.gov Specifically, four out of the seven enrolled patients (57%) showed a significant increase in CD4+ T-cell counts, an effect that persisted for at least a year after stopping the drug. nih.govresearchgate.netnih.gov Earlier research indicated that this compound could reduce T-cell overactivation and proliferation in HIV-infected patients. nih.govnih.gov Another Phase 1/2 study (NCT04353778) is currently recruiting participants to assess if low-dose this compound can reduce small intestinal bacterial overgrowth and inflammation in adults with HIV. hiv.gov
Interactive Table: Clinical Trial of this compound in HIV
| Trial ID | Title/Purpose | Phase | Status | Key Findings |
|---|---|---|---|---|
| NCT00518154 | To evaluate if adding this compound to ART could increase CD4 counts in individuals with low CD4 counts despite viral suppression. hiv.govhiv.govnih.govresearchgate.netnih.gov | Phase 2 | Completed | Led to a significant and long-lasting increase in circulating CD4 cells in participants with incomplete immune reconstitution. hiv.govhiv.gov |
Acute Respiratory Distress Syndrome (ARDS)
Research in animal models suggests a potential therapeutic role for this compound in Acute Respiratory Distress Syndrome (ARDS), a condition characterized by severe inflammation and fluid buildup in the lungs. nih.govresearchgate.net The rationale for its use stems from its ability to enhance cholinergic signaling, which can modulate inflammatory responses. frontiersin.org
In a mouse model of lipopolysaccharide (LPS)-induced ARDS, treatment with this compound was found to reduce the number of inflammatory cells, such as neutrophils, macrophages, and lymphocytes, in the bronchoalveolar lavage fluid at both 24 and 72 hours post-LPS induction. nih.govfrontiersin.orgnih.govresearchgate.net Furthermore, this compound suppressed the levels of pro-inflammatory cytokines including TNF, IL-1β, IL-6, and IFN-γ in both the lung fluid and plasma. nih.govfrontiersin.orgnih.govresearchgate.net However, it did not significantly alter the levels of the anti-inflammatory cytokine IL-10. nih.govfrontiersin.orgnih.govresearchgate.net These findings from preclinical studies suggest that this compound can ameliorate both pulmonary and systemic inflammation in an experimental model of ARDS. nih.govnih.gov A clinical trial protocol, the PISCO trial, has been designed as a phase 2/3 study to test the efficacy of low-dose this compound bromide in reducing mortality or the need for invasive mechanical ventilation in adults with severe SARS-CoV-2 infection, which can lead to ARDS. hofstra.edu
Orthostatic Intolerance and Postural Orthostatic Tachycardia Syndrome (POTS)
This compound is used off-label to manage symptoms of Postural Orthostatic Tachycardia Syndrome (POTS), a form of autonomic dysfunction. awarenessforpotsies.org The underlying principle is that by inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can enhance parasympathetic tone and potentially improve sympathetic vasoconstriction, thereby helping to lower an upright heart rate. awarenessforpotsies.orgdrugs.com
Several studies have investigated its efficacy in POTS. A small randomized crossover study found that a single dose of this compound reduced standing heart rates and symptom burden within hours. awarenessforpotsies.orgdrugs.comahajournals.org A larger retrospective study of 203 POTS patients who received this compound found that 43% of all patients, and 51% of those who could tolerate the medication, experienced an improvement in symptoms of orthostatic intolerance, including fatigue, palpitations, and presyncope. nih.gov This symptomatic improvement correlated with a significant reduction in upright heart rate and an increase in standing diastolic blood pressure. nih.govutoledo.edu However, another study that combined this compound with beta-blocker therapy (propranolol or bisoprolol) did not find an additional benefit compared to beta-blocker therapy alone. drugs.com A current clinical trial is further evaluating the effects of this compound versus placebo in treating POTS. centerwatch.commayo.edu
Interactive Table: Research on this compound in POTS
| Study Type | Number of Patients | Key Findings | Reference |
|---|---|---|---|
| Randomized Crossover Trial | 17 | Significantly lower standing heart rate and reduced symptom burden at 2 and 4 hours post-dose compared to placebo. drugs.comahajournals.org | Raj et al., 2005 |
| Retrospective Study | 203 | 43% of total patients (51% of those tolerating it) had improved orthostatic intolerance symptoms. nih.gov | Kanjwal et al., 2011 |
| Randomized Trial | 103 | No additional benefit when added to beta-blocker therapy. drugs.com | Moon et al., 2018 |
| Ongoing Clinical Trial | Not specified | Comparing this compound versus placebo to assess improvement in tachycardia and blood pressure stabilization. centerwatch.commayo.edu | NCT00278461 |
Chronic Fatigue Syndrome (CFS)
Preliminary research suggests that this compound may be beneficial for some individuals with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), particularly in addressing exercise intolerance. meassociation.org.uk The hypothesis being tested is that neurovascular dysregulation contributes to the exercise intolerance seen in ME/CFS. meassociation.org.uknih.gov
A randomized, double-blind, placebo-controlled trial involving 45 subjects with ME/CFS investigated the effects of a single dose of this compound on exercise capacity. nih.gov The results showed that peak oxygen uptake (Vo2) increased after this compound administration but decreased after placebo. nih.govomfcanada.ngo The improvement in peak Vo2 with this compound was attributed to increased cardiac output and right ventricular filling pressures. nih.gov Another study looking at the long-term effects (over one month) of this compound treatment in ME/CFS patients found significant improvements in aerobic capacity, as measured by the oxygen uptake efficiency slope (OUES). ersnet.org This improvement was associated with better central hemodynamics. ersnet.org Despite these findings, the use of this compound for ME/CFS is still considered speculative and research-based. meassociation.org.uk
Interactive Table: Clinical Research on this compound in ME/CFS
| Study Type | Number of Subjects | Key Findings | Reference |
|---|---|---|---|
| Randomized, Placebo-Controlled Trial | 45 | A single dose of this compound increased peak exercise oxygen uptake (Vo2) by improving cardiac output. nih.govomfcanada.ngo | Joseph, P. et al., 2022 |
| Observational Study | 37 (treatment group) | Long-term this compound treatment improved aerobic capacity and central hemodynamics. ersnet.org | Joseph, P. et al., ERS Publications |
Spinal Muscular Atrophy (SMA)
The potential of this compound to treat symptoms of Spinal Muscular Atrophy (SMA) has been explored in clinical research. onderzoekmetmensen.nl The rationale is that by improving neuromuscular transmission, this compound could enhance muscle strength and reduce fatigability in individuals with SMA. bmj.com
A Phase II, double-blind, placebo-controlled crossover trial (the SPACE trial) evaluated an 8-week course of this compound in 35 people with SMA types II to IV. institut-myologie.org The study did not find a statistically significant difference in the primary outcomes of muscle strength as measured by the Nine-hole peg test (NHPT) and motor function measurement (MFM). institut-myologie.org However, a majority of participants (74.4%) reported a moderate or significant subjective benefit from this compound on their fatigability, compared to 29.7% on placebo. institut-myologie.org While the treatment did not improve objective motor function, the self-reported reduction in fatigability suggests it might be a useful additional therapy for this symptom in SMA. smanewstoday.com Researchers have noted that a larger trial is needed to confirm these findings. smanewstoday.com
Interactive Table: Clinical Trial of this compound in Spinal Muscular Atrophy
| Trial ID | Title | Phase | Status | Key Findings |
|---|---|---|---|---|
| NCT02941328 | SPACE trial: SMA and this compound in Adults and Children; Efficacy trial onderzoekmetmensen.nlinstitut-myologie.orgdrugbank.com | Phase 2 | Completed | No significant difference in muscle strength or motor function. institut-myologie.org 74.4% of participants on this compound reported reduced fatigability. institut-myologie.orgsmanewstoday.com |
Cardiovascular Disease Research
This compound, an acetylcholinesterase inhibitor, is the subject of extensive research for its potential therapeutic applications in various cardiovascular diseases. By preventing the breakdown of acetylcholine, this compound enhances parasympathetic (cholinergic) activity, a mechanism that holds promise for correcting the autonomic imbalance often implicated in cardiovascular pathologies. drugs.comnih.govahajournals.org
Research in heart failure (HF) has shown that this compound may offer significant benefits. semanticscholar.org Studies on animal models of HF have demonstrated that chronic treatment with this compound can improve cardiac contractile performance, reduce arrhythmogenesis, and partially attenuate adverse structural remodeling like left ventricular hypertrophy. nih.gov The mechanisms behind these improvements are multifaceted. This compound has been found to normalize intracellular calcium (Ca) handling by reducing aberrant Ca release from the sarcoplasmic reticulum and diminishing pathologically enhanced store-operated Ca entry (SOCE). nih.gov At a molecular level, this is associated with decreased hyper-phosphorylation of the ryanodine (B192298) receptor (RyR2) and reduced expression of STIM1, a key protein in SOCE. ahajournals.orgnih.gov In animal models, this compound use was linked to a decrease in myocyte diameter, an increase in stroke volume and cardiac output, and a higher expression of vascular endothelial growth factor, suggesting a role in angiogenesis. semanticscholar.org In human patients with HF, this compound has been shown to increase heart rate variability, reduce ventricular arrhythmia density, and improve heart rate recovery after maximal exercise. nih.govscielo.br
Another significant area of investigation is Postural Orthostatic Tachycardia Syndrome (POTS), a condition characterized by an excessive heart rate increase upon standing. awarenessforpotsies.orgutoledo.edu this compound is thought to improve orthostatic tolerance by enhancing cholinergic neurotransmission in autonomic ganglia, which helps to stabilize the heart rate. drugs.comawarenessforpotsies.org A randomized crossover trial involving POTS patients showed that this compound significantly lowered standing heart rates compared to a placebo. drugs.com A large retrospective study found that among patients who could tolerate the medication, a significant percentage experienced improvement in orthostatic intolerance symptoms, including fatigue, palpitations, and presyncope. utoledo.edu This symptomatic improvement was correlated with a significant reduction in upright heart rate. utoledo.edu
Furthermore, research has explored this compound's effects on cardiac electrophysiology. Studies have shown it can increase the ventricular refractory period, particularly at higher heart rates, an effect that may contribute to its anti-arrhythmic properties. scielo.br In patients with neurogenic orthostatic hypotension, this compound has been shown to selectively improve upright blood pressure by harnessing residual sympathetic tone, with a greater effect observed in patients with less severe autonomic impairment. ahajournals.org
Table 1: Summary of this compound Research in Cardiovascular Disease
| Condition Studied | Research Model | Key Findings |
|---|---|---|
| Heart Failure (HF) | Animal (mouse, rat) | Improved cardiac function, attenuated structural remodeling, normalized calcium handling (reduced RyR2 phosphorylation, STIM1 expression). ahajournals.orgnih.gov |
| Heart Failure (HF) | Human | Increased heart rate variability, reduced ventricular arrhythmias, improved heart rate recovery post-exercise. nih.govscielo.br |
| Postural Orthostatic Tachycardia Syndrome (POTS) | Human (randomized trial) | Significantly lowered standing heart rate compared to placebo. drugs.com |
| Postural Orthostatic Tachycardia Syndrome (POTS) | Human (retrospective study) | Improved symptoms of orthostatic intolerance (fatigue, palpitations) and reduced upright heart rate. utoledo.edu |
| Cardiac Electrophysiology | Human | Increased ventricular refractory period at higher heart rates. scielo.br |
| Neurogenic Orthostatic Hypotension | Human | Improved upright blood pressure in patients with residual sympathetic function. ahajournals.org |
Potential in Pain Syndromes (e.g., Complex Regional Pain Syndrome Type I)
The potential utility of this compound is being investigated for Complex Regional Pain Syndrome Type I (CRPS-I), a debilitating chronic pain condition that typically develops after trauma but without confirmed nerve injury. onderzoekmetmensen.nlmedicalnewstoday.com CRPS-I is characterized by severe pain, sensory changes, and autonomic dysfunction, such as alterations in sweating and skin color in the affected limb. onderzoekmetmensen.nlonderzoekmetmensen.nl
The scientific rationale for using this compound in CRPS-I is based on the hypothesis that the condition involves neurogenic inflammation. onderzoekmetmensen.nl A key mechanism for regulating inflammation is the "cholinergic anti-inflammatory pathway," which is mediated by the neurotransmitter acetylcholine (ACh). onderzoekmetmensen.nlonderzoekmetmensen.nl Acetylcholine, released by the vagus nerve, can interact with acetylcholine receptors on immune cells like macrophages, inhibiting the production of pro-inflammatory cytokines and thus modulating the inflammatory response. onderzoekmetmensen.nl
By inhibiting the enzyme acetylcholinesterase, this compound increases the local availability of acetylcholine, thereby enhancing the activity of this anti-inflammatory pathway. onderzoekmetmensen.nl Research proposals have outlined studies to test this hypothesis directly in CRPS-I patients. The objective of this research is to determine if this compound can reduce the primary signs of inflammation associated with CRPS-I, such as pain, swelling, and temperature changes in the affected extremity. onderzoekmetmensen.nlonderzoekmetmensen.nl Secondary objectives include assessing effects on autonomic function and oxidative stress markers. onderzoekmetmensen.nl This line of inquiry represents a novel therapeutic approach, targeting the underlying inflammatory components of this complex pain syndrome. onderzoekmetmensen.nl
Table 2: this compound Research Framework for CRPS-I
| Research Aspect | Detail |
|---|---|
| Condition | Complex Regional Pain Syndrome Type I (CRPS-I). onderzoekmetmensen.nl |
| Proposed Mechanism | Activation of the cholinergic anti-inflammatory pathway by increasing acetylcholine levels. onderzoekmetmensen.nl |
| Hypothesized Effect | Reduction of neurogenic inflammation. onderzoekmetmensen.nl |
| Primary Outcomes Measured | Pain (VAS score), swelling (volume comparison), temperature (infrared thermometry). onderzoekmetmensen.nl |
| Secondary Outcomes Measured | Autonomic functioning, blood markers for oxidative stress, acetylcholine status. onderzoekmetmensen.nl |
Drug Repurposing Initiatives for Emerging Pathologies (e.g., COVID-19)
During the COVID-19 pandemic, drug repurposing became a critical strategy for identifying effective treatments. This compound was among the existing medications investigated for its potential benefits in managing complications of SARS-CoV-2 infection. scielo.org.mxnih.gov The rationale for its use stems from its ability to modulate the inflammatory reflex by increasing acetylcholine levels, which can in turn inhibit the overwhelming inflammatory response often responsible for severe outcomes in COVID-19. nih.gov
Case studies involving post-acute, advanced COVID-19 patients reported positive outcomes when this compound was added to treatment protocols. aimspress.comaimspress.com These observational findings noted improvements in cognition, reduced oxygen requirements, progressive decreases in ventilator support, and enhanced swallowing and mobility. aimspress.comaimspress.comresearchgate.net One review of clinical trials initiated in the first year of the pandemic identified this compound bromide as a drug that was associated with reduced mortality and inflammation in severe COVID-19 cases. scielo.org.mx Clinical trials were designed to formally test the efficacy of this compound in reducing the need for invasive mechanical ventilation or death in hospitalized patients with severe COVID-19 by leveraging its immunomodulatory effects. nih.gov
The application of this compound has also been explored for post-COVID conditions, often referred to as "long COVID". rthm.comstuffthatworks.health Many long COVID symptoms, such as autonomic dysfunction, postural orthostatic tachycardia syndrome (POTS), and profound fatigue, overlap with conditions for which this compound is already used off-label. awarenessforpotsies.orgrthm.com Its mechanism of enhancing parasympathetic tone and potentially improving neuromuscular function makes it a candidate for alleviating these persistent symptoms. rthm.comstuffthatworks.health Early investigations are underway to assess its ability to improve exercise capacity in individuals with long COVID. mdedge.com
Table 3: Investigational Use of this compound in COVID-19
| Application Area | Patient Population | Reported/Hypothesized Outcomes |
|---|---|---|
| Severe COVID-19 | Hospitalized, post-acute, advanced COVID-19 patients. aimspress.comaimspress.com | Improved cognition, reduced oxygen demand, decreased ventilator support, improved swallowing and mobility. aimspress.comaimspress.com |
| Severe COVID-19 | Hospitalized patients with severe SARS-CoV-2 infection. nih.gov | Reduced mortality or need for invasive mechanical ventilation via immunomodulation. scielo.org.mxnih.gov |
| Long COVID | Patients with post-COVID symptoms (e.g., autonomic dysfunction, POTS, fatigue). rthm.comstuffthatworks.health | Alleviation of autonomic symptoms, potential improvement in exercise capacity. rthm.commdedge.com |
Toxicological Profiles and Mechanisms of Pyridostigmine Induced Adverse Effects
Cholinergic Crisis: Mechanisms of Receptor Desensitization and Neuromuscular Blockade
A cholinergic crisis is a severe, potentially life-threatening condition resulting from an excess of acetylcholine (B1216132) (ACh) at neuromuscular junctions and synapses. nih.gov This overstimulation is typically caused by the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. nih.gov Pyridostigmine, as a reversible AChE inhibitor, can induce a cholinergic crisis if administered in excessive doses. drugbank.comcuh.nhs.uk The resulting accumulation of ACh leads to a state of persistent depolarization at the postsynaptic membrane. nih.gov
This prolonged depolarization has two primary consequences at the neuromuscular junction. Firstly, it leads to the desensitization of nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net Continuous exposure to high concentrations of ACh causes the receptors to become less responsive to the neurotransmitter, a state known as receptor desensitization. nih.govoup.com Secondly, the persistent depolarization can directly lead to a neuromuscular blockade. nih.gov This occurs because the muscle cell membrane cannot repolarize, rendering it unable to respond to further nerve impulses and resulting in flaccid paralysis. researchgate.net High doses of cholinesterase inhibitors may also directly block ACh receptors, further contributing to this blockade. nih.gov
It is crucial to differentiate a cholinergic crisis from a myasthenic crisis, as both can present with worsening muscle weakness. cuh.nhs.ukhpra.ie A myasthenic crisis is due to an exacerbation of the underlying disease (myasthenia gravis) and requires more intensive anticholinesterase therapy. In contrast, a cholinergic crisis is a result of medication overdosage and necessitates the immediate withdrawal of all cholinesterase inhibitors. drugs.com
Systemic Manifestations of Cholinergic Overstimulation
The excessive accumulation of acetylcholine due to this compound overdosage results in the overstimulation of both muscarinic and nicotinic receptors throughout the body, leading to a wide range of systemic effects. nih.govnih.gov
Muscarinic Effects
Overstimulation of muscarinic receptors, which are part of the parasympathetic nervous system, leads to a variety of symptoms. nih.gov These effects are often the first to appear and can serve as a warning of impending cholinergic crisis.
Common Muscarinic Effects of this compound Overdose
| System Affected | Manifestations | References |
|---|---|---|
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps, increased peristalsis | nih.govdrugs.comrxlist.com |
| Secretory | Increased salivation, increased bronchial secretions, diaphoresis (sweating), lacrimation (tearing) | nih.govdrugs.comrxlist.com |
| Ocular | Miosis (constricted pupils) | nih.govdrugs.comrxlist.com |
| Cardiovascular | Bradycardia (slow heart rate), hypotension | cuh.nhs.ukhpra.ie |
| Genitourinary | Increased urinary frequency and urgency | nih.gov |
| Respiratory | Bronchoconstriction, increased bronchial secretions | nih.gov |
These muscarinic effects can typically be counteracted by the administration of atropine (B194438), an antimuscarinic agent. rxlist.comfda.gov However, the use of atropine can mask the signs of a developing cholinergic crisis, potentially delaying the diagnosis and appropriate management. drugs.com
Nicotinic Effects
Overstimulation of nicotinic receptors, located at the neuromuscular junction and autonomic ganglia, leads to a different set of symptoms. nih.govnih.gov
Common Nicotinic Effects of this compound Overdose
| System Affected | Manifestations | References |
|---|---|---|
| Musculoskeletal | Muscle cramps, fasciculations (muscle twitching), muscle weakness, paralysis | nih.govdrugs.comrxlist.com |
| Cardiovascular | Tachycardia (fast heart rate), hypertension | nih.gov |
| Central Nervous System | Agitation, restlessness, confusion, slurred speech, seizures, coma | nih.gov |
Unlike the muscarinic effects, the nicotinic effects, particularly the skeletal muscle weakness and paralysis, are not alleviated by atropine. fda.gov The progression of muscle weakness to involve the respiratory muscles can lead to respiratory failure, which is a primary cause of mortality in cholinergic crisis. nih.govmsdmanuals.com
Preclinical Toxicology Studies
Preclinical studies in animals have been conducted to evaluate the toxicological profile of this compound. In beagle dogs, oral administration of high daily doses (10 or 20 mg/kg) for 14 days resulted in lethality in some animals, with the cause of death being intestinal intussusception. nih.gov Signs of systemic toxicity at these doses included hypersalivation and tremors. nih.gov Longer-term studies in dogs (up to 3 months) with lower doses (up to 2 mg/kg every 8 hours) primarily showed gastrointestinal effects such as diarrhea and soft stools, which were reversible upon discontinuation of the drug. nih.gov These studies also demonstrated a dose-related inhibition of red blood cell acetylcholinesterase activity. nih.gov
In rats, subacute toxicity studies with this compound bromide at a dose of 45 mg/kg/day for 45 days showed a decrease in body and liver weight, with histological evidence of hepatocellular injury. longdom.org Kidney tissue in these rats showed signs of inflammatory glomerulonephritis. longdom.org Another study in rats found that oral administration of toxic doses led to mortality due to acute respiratory failure, with histological damage observed at the neuromuscular synapses of the diaphragm. pharmaline.co.il
Reproductive toxicity studies in rats did not show any effects on male or female fertility. pharmaline.co.il However, in embryotoxicity tests, an increased absorption rate and delayed ossification of fetuses were observed. pharmaline.co.il In pregnant rabbits, oral administration during organogenesis led to an increased incidence of visceral and blood vessel variations at maternally toxic doses. fda.gov
Long-term Neuromuscular Alterations
Prolonged administration of this compound has been shown to cause alterations at the neuromuscular junction. researchgate.net Studies in rats have demonstrated that long-term treatment with high doses of this compound can lead to a down-regulation of acetylcholine receptors at the neuromuscular junction. researchgate.netnih.gov This reduction in receptor number can contribute to neuromuscular impairment. researchgate.net
Research has also shown that prolonged this compound administration can result in decreased tetanic tensions, indicating a reduction in the muscle's ability to sustain a contraction. researchgate.net These neuromuscular impairments have been observed to persist even after the discontinuation of this compound treatment. researchgate.netnih.gov Interestingly, some studies suggest that neuromuscular dysfunction can occur even without significant changes in acetylcholine receptor numbers, indicating that the long-term effects of this compound on neuromuscular function are complex and may involve multiple mechanisms. researchgate.net Additionally, long-term use of this compound may lead to tolerance, where the medication becomes less effective over time. patsnap.com
Stress-Related Toxicity Enhancements
The potential for stress to exacerbate the toxicological profile of this compound has been a subject of considerable scientific investigation, yielding a complex and often contradictory body of evidence. The primary hypothesis has been that physical or psychological stress could compromise the integrity of the blood-brain barrier (BBB), a protective cellular layer that normally restricts the passage of substances like this compound from the bloodstream into the central nervous system (CNS). nih.govpbs.org Enhanced penetration into the brain could theoretically lead to central cholinergic symptoms and neurotoxicity, which are not typically associated with this peripherally acting compound. nih.gov
Research in this area has explored various animal models and stressors, leading to divergent findings. Some studies provide evidence for a synergistic toxicity between stress and this compound, while others have failed to replicate these results, suggesting that the nature of the interaction is not straightforward and may depend on specific experimental conditions. nih.govoup.com
Evidence for Stress-Induced Enhancement of this compound Toxicity
Several studies have reported that stress can increase the adverse effects of this compound, particularly concerning the central nervous system. A foundational study in this area demonstrated that subjecting mice to a forced swim stress protocol dramatically increased the permeability of the blood-brain barrier. nih.gov This disruption reportedly lowered the dose of this compound needed to inhibit brain acetylcholinesterase (AChE) activity by a factor of more than 100. nih.gov The same study found that under these stress conditions, peripherally administered this compound led to an increase in the brain levels of c-fos oncogene and AChE mRNAs, suggesting a direct cellular response within the brain. nih.gov
Further research using a rat model of Gulf War exposure found that the combination of stress with low doses of this compound bromide (along with DEET and permethrin) resulted in significant neuropathological changes. tandfonline.com These included neuronal cell death, a reduction in microtubule-associated protein (MAP-2), and increased glial fibrillary acidic protein (GFAP) expression in the cerebral cortex, hippocampus, and cerebellum. tandfonline.com Notably, these alterations occurred even in brain regions where there was no apparent damage to the blood-brain barrier, suggesting that mechanisms other than simple BBB disruption may be at play. tandfonline.com
Other research has pointed to different mechanisms of interaction. In mice, the combination of physical exercise on a treadmill and this compound administration resulted in enhanced delayed toxic effects primarily in skeletal muscle. researchgate.net This was characterized by a significant increase in lipid peroxidation, indicating an oxidative stress response as a consequence of the interaction. researchgate.net Studies in rats have also shown that while combined stressors did not increase the classic signs of cholinergic toxicity, they did lead to higher lethality, pointing towards a non-cholinergic or indirect mechanism of toxicity. researchgate.netnih.gov Furthermore, investigations into the glutamatergic system found that this compound and stress interacted to alter glutamate (B1630785) levels in the prefrontal cortex and hippocampus, providing a potential mechanism for cognitive dysfunction. nih.govtamhsc.edu
Table 1: Research Findings Indicating Enhanced Toxicity from this compound-Stress Interaction
Study (Lead Author, Year) Animal Model Stressor Key Findings Citation Friedman, 1996 Mice Forced swim Increased BBB permeability; reduced the this compound dose required for 50% brain AChE inhibition by >100-fold; increased brain c-fos and AChE mRNA. oup.com Abdel-Rahman, 2004 Rats Stress (and co-exposure to DEET and permethrin) Caused neuronal cell death, reduced MAP-2, and increased GFAP in the cerebral cortex, hippocampus, and cerebellum without apparent BBB damage. researchgate.net Baireddy, 2007 Rats Multiple stressors (restraint, forced running, forced swim) Increased lethality in stressed rats given this compound (2/8 died) compared to unstressed rats (0/8), without enhancing cholinergic signs or ChE inhibition. [8, 15] Somani, 2000 Mice Treadmill exercise Enhanced delayed toxicity in skeletal muscle; increased lipid peroxidation (malondialdehyde) in triceps muscle, indicating oxidative stress. nih.gov Macht, 2020 Rats Repeated restraint stress PB and stress interacted to alter extracellular glutamate levels in the prefrontal cortex and hippocampus following immune or stress challenges. capes.gov.br Macht, 2018 Rats Repeated restraint stress PB and stress interacted to progressively disrupt homeostasis; ChE activity was acutely decreased but sensitized three months post-treatment in the stressed group.
Contradictory Evidence and Lack of Interaction
In contrast to the above findings, a significant number of studies have failed to demonstrate a synergistic toxic effect between stress and this compound. Several research groups have been unable to replicate the initial finding that stress allows this compound to penetrate the brain and inhibit central AChE. oup.comresearchgate.net One comprehensive study in rats utilized both acute and repeated restraint stress and found it had little to no effect on the functional signs of this compound toxicity. oup.comoup.comThe investigation showed that stress did not influence cholinesterase inhibition in either peripheral tissues (blood, diaphragm) or central tissues (frontal cortex, cerebellum, hippocampus). oup.comoup.comMoreover, direct assessment of blood-brain barrier permeability using horseradish peroxidase showed it was not increased by the restraint stress. oup.com These negative findings are not isolated. Research in guinea pigs exposed to extreme heat stress also found no evidence of this compound penetrating the central nervous system. jmvh.orgSimilarly, another study in mice using swimming or cold stress did not find an increase in this compound-mediated inhibition of brain cholinesterase activity. oup.comA study using a chronic stress model in rats (intermittent footshock) reported that this compound did not exacerbate the effects of stress on behavioral performance or on the levels of stress hormones. capes.gov.br
Table 2: Research Findings Indicating No Significant Enhancement of this compound Toxicity by StressCollectively, the research indicates that the interaction between stress and this compound is not a simple cause-and-effect relationship. While some specific stressors, particularly forced swimming in certain mouse models, have been linked to increased BBB permeability and central effects of this compound, other stressors and animal models show no such interaction. nih.govoup.comThe conflicting data suggest that the type, duration, and intensity of the stressor, as well as species-specific physiological responses, are critical determining factors. Some observed toxic enhancements may occur through mechanisms independent of blood-brain barrier disruption, such as oxidative stress in peripheral tissues or alterations in other neurotransmitter systems like glutamate. researchgate.netnih.gov
Methodological Approaches in Pyridostigmine Research
In Vitro Studies and Cellular Models
In vitro research provides a foundational understanding of Pyridostigmine's effects at a cellular level. Studies utilize various cell lines to investigate specific biological processes, including neurotoxicity, permeability, and immunomodulation.
One line of investigation has used the human neuroblastoma SH-SY5Y cell line as a cholinergic in vitro model to assess the neurotoxic potential of this compound Bromide (PB). nih.gov In these studies, a concentration curve based on therapeutic doses demonstrated an expected, albeit transient, inhibition of acetylcholinesterase (AChE) activity without altering AChE gene regulation. nih.gov At a concentration of 40ng/mL, researchers observed increased cell proliferation and mitochondrial activity, an effect supported by the upregulation of the telomerase gene. nih.govresearchgate.net Conversely, a higher concentration (80ng/mL) led to increased protein carbonylation and DNA damage, with genotoxic effects confirmed by the upregulation of the p53 and DNA methyltransferase 1 (DNMT1) genes, which are involved in DNA repair. nih.gov
To study intestinal absorption, researchers have employed Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, as a model of the intestinal barrier. uclan.ac.uk These studies aim to evaluate the permeability of this compound and test novel delivery systems designed to enhance its poor and irregular intestinal absorption. uclan.ac.uk
Other in vitro models have focused on immune cells. For instance, studies have manipulated macrophage polarization and regulatory T cells (Tregs) to understand how cholinergic modulation affects the inflammatory phase following myocardial infarction. physiology.org
| Cell Model | Focus of Study | Key Research Finding | Source |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | Neurotoxicity, Genotoxicity, Cellular Viability | At 80ng/mL, this compound induced DNA damage and upregulated DNA repair genes (p53, DNMT1). | nih.gov |
| Caco-2 (Human Colon Adenocarcinoma) | Intestinal Permeability and Absorption | Used to test self-double emulsifying drug delivery systems (SDEDDS) to improve this compound absorption. | uclan.ac.uk |
| Immune Cells (Macrophages, T-lymphocytes) | Inflammatory Response Modulation | In vitro manipulation of macrophage polarization and Tregs is used to study the cholinergic anti-inflammatory pathway. | physiology.org |
Preclinical Animal Models
Preclinical studies in animal models are essential for understanding the systemic effects of this compound in a living organism. These models, ranging from rodents to other species, are used to investigate the compound's role in various physiological and pathological conditions.
Rodent Models (Mice, Rats)
Rodent models are the most extensively used in this compound research, contributing to our understanding of its effects in conditions such as Myasthenia Gravis (MG), Gulf War Illness (GWI), and cardiovascular diseases.
Experimental Autoimmune Myasthenia Gravis (EAMG) can be induced in susceptible strains of mice and rats, creating a model that mimics the human disease. dovepress.com These models are instrumental in studying the pathophysiological role of autoantibodies and in testing therapeutic agents. dovepress.com However, in a mouse model of anti-muscle-specific kinase (MuSK) myasthenia, this compound treatment potentiated the reduction in postsynaptic acetylcholine (B1216132) receptor density and did not prevent myasthenia. researchgate.net
In cardiovascular research, rat models have been used to investigate the effects of this compound on cardiac function post-myocardial infarction (MI). These studies show that this compound administration improves autonomic profile and can modulate the recruitment of anti-inflammatory cells to the ischemic myocardium soon after MI. physiology.org Another rat model demonstrated that subacute this compound administration enhances heart rate recovery after exercise by increasing cardiac parasympathetic tone. nih.gov
Other rodent models have explored this compound's effects on liver fibrosis in rats mdpi.com and its impact on diabetic cardiomyopathy in mice. frontiersin.org
| Rodent Model | Condition/Area of Research | Key Research Finding | Source |
|---|---|---|---|
| Mice/Rats | Experimental Autoimmune Myasthenia Gravis (EAMG) | EAMG models are used to understand pathophysiology and test new therapies for MG. | dovepress.com |
| Mice | Anti-MuSK Myasthenia Gravis | This compound exacerbated acetylcholine receptor loss and myasthenia induced by MuSK autoantibodies. | researchgate.net |
| Mice/Rats | Gulf War Illness (GWI) | Models using this compound in combination with other chemicals and stressors are used to study neurological and immune dysfunction. | frontiersin.orgnih.gov |
| Rats | Myocardial Infarction (MI) | This compound increased the recruitment of anti-inflammatory T-cells in the peripheral blood, spleen, and heart after MI. | physiology.org |
| Rats | Cardiac Parasympathetic Tone | Subacute this compound exposure increased heart rate recovery and cardiac parasympathetic tone. | nih.gov |
| Rats | Methotrexate-Induced Liver Fibrosis | This compound attenuated elevations in liver enzymes and reduced markers of fibrosis. | mdpi.com |
| Mice | Diabetic Cardiomyopathy | This compound improved cardiac function, regulated vagal activity, and reversed increases in serum branched-chain amino acids. | frontiersin.org |
Non-Rodent Models (e.g., Dogs)
While less common than rodent studies, non-rodent models have also been employed in this compound research. For example, a myotubular myopathy (MTM) knock-in (KI) animal model was treated with this compound, resulting in a significant reduction in grip fatigue. researchgate.net This research also references the use of mtm1 morphant zebrafish to test for motor function improvements. researchgate.net In another study investigating anti-MuSK myasthenia, rabbits were used as part of the research model. researchgate.net
Human Clinical Research Designs
Human studies on this compound utilize various research designs, from rigorous randomized controlled trials to observational studies and case reports, to assess its efficacy and effects in different clinical scenarios.
Randomized Controlled Trials
Randomized controlled trials (RCTs) provide high-quality evidence for the efficacy of this compound in treating various conditions.
A randomized, double-blind, placebo-controlled clinical trial was conducted on 40 patients with post-stroke dysphagia. tums.ac.ir The intervention group showed significant improvement in scores on the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and American Speech-Language-Hearing Association (ASHA) criteria after three weeks of treatment compared to the placebo group. tums.ac.ir
Another RCT investigated this compound as an adjunct to silodosin (B1681671) for acute urinary retention caused by benign prostatic hyperplasia. mdpi.com The study found that the combination therapy resulted in a significantly higher rate of successful trial without catheter (TWOC) (82.9%) compared to silodosin alone (67.1%). mdpi.com
In the context of Parkinson's disease, a randomized, open-label clinical trial compared this compound to midodrine (B238276) for treating orthostatic hypotension. pmkneurology.com The results indicated that this compound was more effective than midodrine in improving orthostatic systolic blood pressure drop. pmkneurology.com
Other RCTs have evaluated the effect of this compound on reducing the duration of postoperative ileus after colorectal surgery bjsacademy.com and its use in patients with postpolio syndrome. neurology.org A systematic review of treatments for chronic intestinal pseudo-obstruction (CIPO) identified two RCTs, both of which reported improved patient outcomes with this compound. nih.gov
| Condition Studied | Study Design | Key Outcome | Source |
|---|---|---|---|
| Post-Stroke Dysphagia | Randomized, double-blind, placebo-controlled | Significant improvement in NIHSS, mRS, and ASHA scores in the this compound group. | tums.ac.ir |
| Acute Urinary Retention (BPH) | Randomized controlled trial | Combination of this compound and silodosin led to a higher success rate of trial without catheter (82.9% vs. 67.1%). | mdpi.com |
| Orthostatic Hypotension (Parkinson's) | Randomized, open-label | This compound was superior to midodrine in improving orthostatic systolic blood pressure change. | pmkneurology.com |
| Postoperative Ileus | Randomized clinical trial | This compound reduced the duration of ileus by one day as measured by the GI-2 tool. | bjsacademy.com |
Observational Studies and Case Reports
Observational studies and case reports contribute valuable information, particularly regarding less common effects or uses in specific populations.
A systematic review of observational studies assessed the use of acetylcholinesterase inhibitors in myasthenic crisis. nih.gov The review analyzed eight studies and found that in five of them, the inhibitor was given at the start of the crisis, with reports showing improvement in various outcome measures. nih.gov Another systematic review focusing on chronic intestinal pseudo-obstruction (CIPO) included two observational studies alongside two RCTs, noting that all studies reported improved patient outcomes. nih.gov
Case reports have highlighted potential, though rare, associations. One report described a 91-year-old man who developed leukocytoclastic vasculitis (LCV), a form of small-vessel vasculitis, two weeks after starting this compound for ocular myasthenia gravis, suggesting a possible previously unreported link. thepermanentejournal.org Other reports have detailed instances of bromide toxicity in patients receiving therapeutic doses of this compound Bromide, leading to neurological symptoms and electrolyte abnormalities. nih.govoup.com Case reports have also described the successful use of this compound in pediatric patients with intestinal pseudo-obstruction. jnmjournal.org
| Study Type | Condition/Observation | Key Finding | Source |
|---|---|---|---|
| Systematic Review of Observational Studies | Myasthenic Crisis | Continuous intravenous infusion of this compound or neostigmine (B1678181) can be a substitute for IVIG or plasmapheresis when unavailable. | nih.gov |
| Systematic Review (including observational studies) | Chronic Intestinal Pseudo-obstruction (CIPO) | Early studies are uniformly suggestive of benefit with a low side-effect profile. | nih.gov |
| Case Report | Leukocytoclastic Vasculitis (LCV) | A 91-year-old man developed LCV two weeks after starting this compound, raising the possibility of a new association. | thepermanentejournal.org |
| Case Report | Bromide Toxicity | A patient with myasthenia gravis developed elevated bromide levels and neurological symptoms from a therapeutic dose of this compound bromide. | nih.govoup.com |
| Case Report | Pediatric Intestinal Pseudo-obstruction | Reported positive outcomes and good tolerance in children treated with this compound for severe gut dysmotility. | jnmjournal.org |
Immunological and Neurocognitive Assessments in Clinical Trials
In clinical trials involving this compound, a range of immunological and neurocognitive assessments are utilized to evaluate its effects. These assessments are crucial for understanding the drug's impact on the immune system and cognitive functions.
Immunological Assessments:
Clinical studies have investigated the immunomodulatory effects of this compound, particularly in the context of conditions like HIV infection and severe inflammatory states. clinicaltrials.govfrontiersin.org Key immunological parameters assessed include:
Lymphocyte Subpopulations: Flow cytometry is used to quantify different lymphocyte subsets, such as CD4+ and CD8+ T-cells. frontiersin.orgnih.gov In a study involving HIV-1-infected individuals with incomplete immune reconstitution, the addition of this compound to antiretroviral therapy led to a significant and lasting increase in circulating CD4 cells. hiv.gov Another study in mice demonstrated that this compound exposure could decrease thymic cellularity, specifically affecting CD4+/CD8+ and CD4-/CD8- cell types at higher doses. nih.gov
Humoral Immune Response: The plaque-forming cell (PFC) assay is employed to measure the primary IgM antibody response to T-cell dependent antigens. Research in mice has shown that this compound can selectively suppress these humoral antibody responses. nih.gov
Cellular Immune Function: Assays for lymphoproliferation and natural killer (NK) cell activity are conducted to assess the functional capacity of immune cells. Studies in mice indicated that these functions remained normal even with this compound exposure. nih.gov
Inflammatory Markers: In studies investigating severe inflammatory conditions like COVID-19, the kinetics of inflammatory markers such as Interleukin-6 (IL-6) are evaluated to determine the anti-inflammatory potential of this compound. clinicaltrials.gov
Neurocognitive Assessments:
The impact of this compound on cognitive function is a significant area of research, particularly concerning its use in military personnel and patients with myasthenia gravis. A variety of standardized neurocognitive tests are employed to assess different cognitive domains.
Computerized Test Batteries: Multicenter, double-blind, placebo-controlled crossover trials have utilized computerized neurocognitive tests to evaluate performance under various conditions, such as rest and stress. nih.govresearchgate.net These studies have generally found no significant short-term impairment in neurocognitive performance with this compound use. nih.govresearchgate.net
Specific Cognitive Domains: Research in patients with myasthenia gravis has involved comprehensive neuropsychological evaluations assessing multiple cognitive domains, including:
Global Cognition: Assessed using tools like the Frontal Assessment Battery (FAB). mdpi.com
Memory: Evaluated with tests such as Digit Span, Story Recall, and Word List Memory. mdpi.com
Attention: Measured by tests like the Trail Making Test (TMT-A and TMT-B). mdpi.com
Language: Assessed through tests of verbal fluency. mdpi.com
Executive Functioning: Evaluated using tests like the Clock Drawing Test and Verbal Fluency. mdpi.com
Visuoconstructive/Visuospatial Skills. mdpi.com
One study on myasthenia gravis patients found a high frequency of mild cognitive impairment (MCI), with visuoconstructive/visuospatial skills, memory, and attention being the most affected domains. mdpi.com Interestingly, this study reported an inverse association between this compound use and the presence of MCI. mdpi.com However, another small clinical trial in Alzheimer's disease patients did not show significant cognitive improvement with this compound therapy compared to placebo. mdpi.com
Bioanalytical Techniques for this compound Quantification
Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. A variety of bioanalytical techniques have been developed and validated for this purpose. nih.gov
Chromatographic Methods:
Chromatographic techniques are the most widely used methods for this compound analysis due to their high selectivity and sensitivity. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with ultraviolet (UV) detection, are commonly employed for the determination of this compound in plasma and pharmaceutical formulations. ekb.egresearchgate.net Reversed-phase columns, such as C18, are frequently used for separation. ekb.egresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. ekb.eginnovareacademics.in The detection wavelength is often set around 270 nm or 280 nm. researchgate.netualberta.ca The limit of detection for HPLC-UV methods can be in the range of 50 ng/ml. ualberta.ca
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and specificity compared to HPLC-UV. heraldopenaccess.usthermofisher.com It is considered a preferred method for bioanalysis. heraldopenaccess.us LC-MS/MS methods have been developed for the quantification of this compound and its metabolites in human plasma. innovareacademics.inualberta.ca These methods often utilize solid-phase extraction (SPE) for sample preparation and can achieve very low limits of quantitation, in the range of picograms per milliliter (pg/ml). innovareacademics.in
Gas Chromatography (GC): GC-based methods have also been developed for this compound analysis. neurology.orgresearchgate.net These methods may involve derivatization or ion-pair extraction to improve the volatility and chromatographic behavior of the quaternary ammonium (B1175870) compound. ualberta.ca GC can be coupled with various detectors, including nitrogen-phosphorus detectors (NPD) or mass spectrometers (GC-MS). ualberta.canih.gov GC-MS with chemical ionization has been used for pharmacokinetic studies in humans. nih.gov
Other Techniques:
Capillary Electrophoresis (CE): CE is an alternative separation technique that has been applied to the analysis of this compound in pharmaceutical preparations. nih.govacs.org It offers rapid analysis times. nih.gov
Immunoassays: Radioimmunoassay (RIA) has been used for the quantification of this compound in plasma, offering high sensitivity. ualberta.ca However, the use of immunoassays is less common due to the limited availability of specific antibodies. heraldopenaccess.us
The following tables summarize key parameters of various bioanalytical methods used for this compound quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification
| Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| Reversed-phase C18 | Acetonitrile and 0.01M acetate (B1210297) buffer (pH=6) (5:95 v/v) | Diode Array Detector (DAD) | Not specified | ekb.eg |
| µBondapak C18 | Not specified | UV at 270 nm | 50 ng/ml | ualberta.ca |
| BDS C18 | 0.1% Ortho-phosphoric acid: Acetonitrile (45:55 v/v) | Photodiode Array (PDA) at 228 nm | Not specified | researchgate.net |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for this compound Quantification
| Sample Preparation | Column | Mobile Phase | Ionization | Limit of Quantitation (LOQ) | Reference |
| Solid Phase Extraction (SPE) | Inertsil C18 | Acetonitrile: 10 mM Ammonium Acetate (85:15) | Electrospray Ionization (ESI) | 10 pg/ml | innovareacademics.in |
| Not specified | Strong Cation-Exchange | 70% Acetonitrile | Electrospray Ionization (ESI) | 0.1 ng/ml | ualberta.ca |
| Reversed-phase cartridge | Not specified | Not specified | Thermospray | 1 ng/ml | nih.gov |
Table 3: Gas Chromatography (GC) Methods for this compound Quantification
| Sample Preparation | Column | Detector | Limit of Detection (LOD) | Reference |
| Ion-pair extraction | 3% OV-17 | Nitrogen-Phosphorus Detector (NPD) | 5 ng/ml | ualberta.ca |
| Ion-pair extraction | Not specified | Mass Spectrometry (MS) with Chemical Ionization | Not specified | nih.gov |
| Not specified | 5% OV-1 | Mass Spectrometry (MS) - Selected Ion Monitoring | Not specified | ualberta.ca |
Historical Trajectories and Future Research Imperatives
Evolution of Pyridostigmine's Role in Medical Science
The medical journey of this compound began with its synthesis in 1945 at the Hoffmann-La Roche Laboratories. nih.govscielo.br It was initially developed as an analog to neostigmine (B1678181), a drug used to treat myasthenia gravis, with the goal of achieving a longer duration of action and fewer gastrointestinal side effects. scielo.brmedlink.com Following preliminary trials that began in the late 1940s, this compound bromide, under the brand name Mestinon®, was approved by the U.S. Food and Drug Administration (FDA) in 1955 for the treatment of myasthenia gravis. nih.govscielo.brwikipedia.org It has since become a cornerstone in the symptomatic management of this autoimmune disorder, which is characterized by muscle weakness. medlink.comdrugbank.com
Over the decades, the applications of this compound have expanded significantly. In addition to its primary indication for myasthenia gravis, it is used to reverse the effects of non-depolarizing muscle relaxants after surgery and to manage symptoms of congenital myasthenic syndromes. drugbank.comnih.gov A notable off-label use emerged during the first Gulf War, where this compound bromide was administered to military personnel as a prophylactic measure against the nerve agent Soman. wikipedia.orgpbs.org This was based on its ability to reversibly bind to acetylcholinesterase, thereby protecting the enzyme from irreversible inhibition by the nerve agent. nih.gov
More recently, this compound has been explored for its therapeutic potential in a variety of other conditions. It is used off-label to treat postural orthostatic tachycardia syndrome (POTS), a form of autonomic dysfunction, by helping to stabilize heart rate and improve symptoms of orthostatic intolerance. wikipedia.orgawarenessforpotsies.orgdrugs.com Its role in managing autonomic dysfunction has also led to its investigation in patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and Long COVID. awarenessforpotsies.orgrthm.com
The following table provides a timeline of key milestones in the evolution of this compound's medical use:
| Year | Milestone |
| 1945 | Synthesized by Hoffmann-La Roche Laboratories. nih.govscielo.br |
| Late 1940s | Preliminary clinical trials for myasthenia gravis commenced. scielo.br |
| 1955 | FDA approved for the treatment of myasthenia gravis. nih.govwikipedia.org |
| 1990-1991 | Used as a pretreatment for nerve agent exposure during the Gulf War. wikipedia.orgpbs.org |
| 2000s-Present | Investigated and used off-label for POTS, ME/CFS, and Long COVID. wikipedia.orgawarenessforpotsies.orgrthm.com |
Unresolved Questions and Knowledge Gaps in this compound Biology
Despite its long history of clinical use, several questions regarding the complete biological effects of this compound remain unanswered. A primary area of uncertainty lies in its long-term effects, particularly when used in combination with other substances. For instance, the potential synergistic effects of this compound with compounds like the insect repellent DEET and the insecticide permethrin (B1679614), a concern that arose from its use during the Gulf War, are still not fully understood. pbs.org While some research has suggested a potential for enhanced toxicity, the doses and administration routes used in these studies were not directly comparable to human exposure during the conflict. pbs.org
Furthermore, while this compound's primary mechanism of action as a reversible acetylcholinesterase inhibitor is well-established, its full range of effects on the nervous system and other bodily systems is not completely elucidated. drugbank.comawarenessforpotsies.org For example, the precise mechanisms by which it alleviates symptoms in complex conditions like POTS and ME/CFS are still under investigation. drugs.comrthm.com It is thought to enhance parasympathetic tone and improve ganglionic neurotransmission, but the exact downstream effects on various organ systems require further research. awarenessforpotsies.orgrthm.com
Another significant knowledge gap is the full spectrum of its metabolism. While it is known to be hydrolyzed by cholinesterases and metabolized in the liver, the complete profile of its metabolites and their biological activities is not yet fully defined. drugbank.com The primary metabolite is 3-hydroxy-N-methyl-pyridinium, but other unidentified metabolites exist. mims.com Understanding the complete metabolic pathway is crucial for predicting potential drug interactions and individual variations in response.
Finally, long-term safety and efficacy in newer therapeutic areas are yet to be definitively established through large-scale, controlled clinical trials. nih.gov Questions remain regarding the potential for long-term complement inhibition and increased infection risks, especially in older populations. nih.gov
Advanced Methodological Development for this compound Research
Advancements in research methodologies are crucial for a deeper understanding of this compound's effects and for optimizing its therapeutic use.
Pharmacogenomics: The field of pharmacogenomics holds significant promise for personalizing this compound therapy. Research into how genetic variations influence an individual's response to the drug could help predict efficacy and the likelihood of adverse effects. drugbank.comnih.gov For example, in congenital myasthenic syndromes, detailed genetic testing is often required before initiating this compound therapy, as it can be detrimental in some subgroups. drugbank.com The pharmacogenomics of treatments used in conjunction with this compound, such as intravenous immunoglobulin (IVIg) in myasthenia gravis, is also an emerging area of research. tandfonline.com
"Drug Repurposing" Screens: High-throughput screening of existing drugs, known as "drug repurposing," is a powerful tool for identifying new therapeutic uses for compounds like this compound. For instance, a drug repurposing screen using a Drosophila model of a rare congenital disorder of glycosylation (DPAGT1-CDG) identified this compound as a drug that could improve the model's phenotype. plos.org
Advanced Imaging and Physiological Monitoring: The use of advanced techniques such as invasive cardiopulmonary exercise testing (iCPET) has been instrumental in elucidating the mechanisms of this compound's effects in conditions like ME/CFS. meassociation.org.ukomfcanada.ngo These methods allow for detailed assessment of hemodynamic and gas exchange parameters, providing insights into how the drug impacts cardiac function and oxygen uptake during exertion. omfcanada.ngo
Animal Models: The development and refinement of animal models are essential for studying the complex biological effects of this compound. For example, animal models have been used to investigate its protective effects against nerve agents and to explore its impact on conditions like diabetic cardiomyopathy through the regulation of vagal activity and gut microbiota. fda.govfrontiersin.org
Considerations for Personalized Medicine Approaches
The variability in patient response to this compound underscores the need for a personalized medicine approach.
Genetic Testing: As highlighted in the context of congenital myasthenic syndromes, genetic profiling is critical to ensure that this compound is administered to patients who will benefit and to avoid its use in those for whom it may be harmful. drugbank.com
Pharmacogenomics and Drug Metabolism: Understanding the role of pharmacogenomics in drug pharmacokinetics, particularly the involvement of enzymes like CYP2D6, 2C19, and 3A4 in the metabolism of co-administered drugs, is crucial for personalizing treatment regimens and avoiding adverse interactions. nih.gov
Biomarker Identification: A key objective of ongoing research, such as the Life Improvement Trial (LIFT) for ME/CFS, is to identify biomarkers that can predict which patients are likely to respond to this compound. omfcanada.ngo This could involve proteomics, metabolomics, and other "omics" approaches to understand the physiological differences between responders and non-responders. omfcanada.ngo
Dose Titration and Individualized Dosing: The optimal dose of this compound can vary significantly among individuals and across different conditions. A personalized approach involving careful dose titration based on clinical response and tolerance is essential. awarenessforpotsies.orgomfcanada.ngo For example, in POTS, some patients may respond well to lower doses, while others require higher or more frequent administration. awarenessforpotsies.org Clinical trials for ME/CFS are also employing careful dose titration and scale-back plans to accommodate individual tolerance. omfcanada.ngo
Patient Subgrouping: As seen in myasthenia gravis and orthostatic hypotension, not all patients within a diagnostic category respond equally to this compound. nih.govnih.govbmj.com Identifying patient subgroups based on underlying pathophysiology, such as the degree of preserved baroreflex function in orthostatic hypotension, can help target therapy more effectively. nih.govbmj.com
Q & A
Basic: What methodological approaches are used to assess pyridostigmine's impact on neuromuscular function and autonomic regulation?
Researchers employ randomized, double-blind, placebo-controlled trials (RCTs) with crossover designs to minimize inter-participant variability, particularly in rare diseases like spinal muscular atrophy (SMA). For autonomic effects, protocols integrate flight simulators to evaluate cognitive and motor performance under this compound exposure, combined with physiological metrics (e.g., heart rate variability, sweat response) . Animal models (e.g., diabetic mice) are used to quantify vagal activity and mitochondrial function via histopathology and oxidative stress markers .
Basic: How do pharmacokinetic studies inform this compound dosing regimens in chronic conditions?
Pharmacokinetic variables (e.g., half-life, volume of distribution) are assessed in animal models (e.g., dogs) using isotope-labeled this compound. Urinary and biliary excretion profiles are quantified via reverse isotope dilution, revealing that >60% of the drug is excreted unchanged. Chronic dosing risks metabolite accumulation (e.g., 3-hydroxy-N-methyl pyridinium), necessitating therapeutic drug monitoring in myasthenia gravis patients .
Basic: What experimental designs evaluate this compound's cognitive and motor side effects in high-stakes environments?
Military studies use simulated flight tasks and neuropsychological batteries to measure reaction time, decision-making, and fine motor skills. Double-blind protocols compare this compound pretreatment against placebo, with stress conditions (e.g., elevated temperature) to mimic operational environments. Central nervous system (CNS) penetration is assessed via radiolabeled drug distribution in animal models .
Advanced: How can crossover trial designs optimize this compound studies in rare neuromuscular disorders?
In SMA, crossover trials reduce error variance by using participants as their own controls. Researchers prioritize short-acting this compound (half-life ~4 hours) to minimize carry-over effects. Outcome measures include muscle strength (via dynamometry) and fatigability (repetitive nerve stimulation), with stratification by SMA subtype to account for phenotypic variability .
Advanced: How do researchers address contradictions in this compound's efficacy as a nerve agent pretreatment?
Agent-specific efficacy is tested in animal models (e.g., rats, guinea pigs) exposed to soman, sarin, or VX. Survival rates and acetylcholinesterase (AChE) activity are compared with/without this compound. For soman, this compound protects 20% of muscle AChE, but no benefit is observed for GB/VX, requiring agent-specific pretreatment protocols .
Advanced: What mechanistic insights support combining this compound with β2-adrenergic agonists?
In mice, co-administration of this compound and salbutamol counteracts neuromuscular junction (NMJ) structural degradation. Postsynaptic area and folding are quantified via electron microscopy, while electrophysiological metrics (e.g., compound muscle action potential decrement) validate functional recovery. This synergy is attributed to salbutamol's upregulation of acetylcholine receptor clustering .
Advanced: How do researchers model this compound's effects on gut microbiota in metabolic diseases?
Diabetic cardiomyopathy studies use C57BL/6J mice treated with this compound to stimulate vagal activation. Gut microbiota diversity is analyzed via 16S rRNA sequencing, while intestinal barrier integrity is assessed via tight junction proteins (e.g., occludin). Branched-chain amino acid (BCAA) catabolism is quantified using mass spectrometry to link microbial shifts to cardiac outcomes .
Advanced: How should negative clinical trial data (e.g., in postpolio syndrome) be interpreted?
In RCTs with null results (e.g., no improvement in quality of life or IGF-I levels), subgroup analyses identify trends (e.g., strength gains in very weak muscles). Researchers apply intention-to-treat (ITT) and per-protocol analyses to distinguish adherence effects. Longitudinal follow-up and biomarker validation (e.g., AChE activity) are recommended to refine inclusion criteria .
Advanced: What ethical considerations arise in military applications of this compound?
Prophylactic use in Gulf War personnel highlights risks of deploying drugs without human safety data. Retrospective cohort studies and animal stress models (e.g., heat-stressed guinea pigs) are used to assess CNS penetration. Researchers advocate for prospective data collection and genetic screening (e.g., butyrylcholinesterase deficiency) to mitigate adverse outcomes .
Advanced: How are teratogenic risks of this compound evaluated in pregnancy studies?
Limited human data rely on case reports of myasthenia gravis patients. Animal teratogenicity studies use supratherapeutic doses (>40 mg/kg/day) to assess fetal brain development. Neonatal outcomes (e.g., transient myasthenia) are attributed to maternal antibodies, not direct drug effects. Researchers recommend individualized risk-benefit analysis and enhanced prenatal monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
